molecular formula C9H9NO2 B13151391 Benzene,1-nitro-4-(1Z)-1-propen-1-yl-

Benzene,1-nitro-4-(1Z)-1-propen-1-yl-

Cat. No.: B13151391
M. Wt: 163.17 g/mol
InChI Key: XEFDXKFPMZOEMV-IHWYPQMZSA-N
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Description

Benzene,1-nitro-4-(1Z)-1-propen-1-yl- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where a nitro group and a propenyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-nitro-4-(1Z)-1-propen-1-yl- typically involves the nitration of a suitable precursor, such as 4-propenylbenzene, using a mixture of concentrated nitric and sulfuric acids. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-nitro-4-(1Z)-1-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 4-amino-1-propenylbenzene.

    Substitution: Formation of halogenated derivatives such as 4-bromo-1-nitro-1-propenylbenzene.

Scientific Research Applications

Benzene,1-nitro-4-(1Z)-1-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,1-nitro-4-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The propenyl group can participate in electrophilic addition reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene,1-nitro-4-(phenylmethoxy)
  • Benzene,1-nitro-4-phenoxy
  • Benzene,1-nitro-4-(phenylthio)

Uniqueness

Benzene,1-nitro-4-(1Z)-1-propen-1-yl- is unique due to the presence of both a nitro group and a propenyl group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-4-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2-

InChI Key

XEFDXKFPMZOEMV-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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